Potassium hexafluorophosphate

F6KP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F6KP

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Electrolyte Salt in Lithium-Ion Batteries:

KPF₆ is a crucial component in the electrolyte solutions of lithium-ion batteries, widely used in portable electronics and electric vehicles. Its high thermal and chemical stability, coupled with good conductivity, make it a preferred choice for research and development efforts focused on improving battery performance. Researchers are actively investigating strategies to optimize the composition and properties of KPF₆-based electrolytes to enhance battery capacity, lifespan, and safety. Source: Electrochemical and thermal characterization of lithium-ion battery electrolytes with LiPF6, LiBF4, and LiClO4 in carbonate solvents: )

Organic Synthesis:

KPF₆ acts as a mild and efficient fluorinating agent in various organic synthesis reactions. Researchers utilize its ability to introduce fluorine atoms into organic molecules, leading to the development of novel pharmaceuticals, agrochemicals, and functional materials. The controlled and selective fluorination capabilities of KPF₆ make it a valuable tool for synthetic chemists exploring the creation of complex and biologically relevant molecules. Source: Fluorination in Organic Chemistry: An Update:

Materials Science:

KPF₆ finds applications in materials science research due to its unique properties, including its ability to form ionic liquids and its interaction with various materials. Researchers are exploring the use of KPF₆ in the development of advanced materials with tailored properties for applications like energy storage, catalysis, and sensors. Studies investigate the potential of KPF₆ in the synthesis of novel materials with desired functionalities and improved performance. Source: Potassium Hexafluorophosphate: A Versatile Material for Advanced Applications: )

Other Research Applications:

Beyond the aforementioned areas, KPF₆ also finds applications in other research fields, including:

- Nuclear magnetic resonance (NMR) spectroscopy: KPF₆ serves as a reference compound due to its well-defined chemical shift. Source: 19F NMR Chemical Shifts of Common Fluorinated Pharmaceuticals: )

- Ionic liquids research: KPF₆ is a precursor for the synthesis of ionic liquids, which are unique solvents with applications in various fields. Source: Ionic Liquids: Applications and Perspectives: )

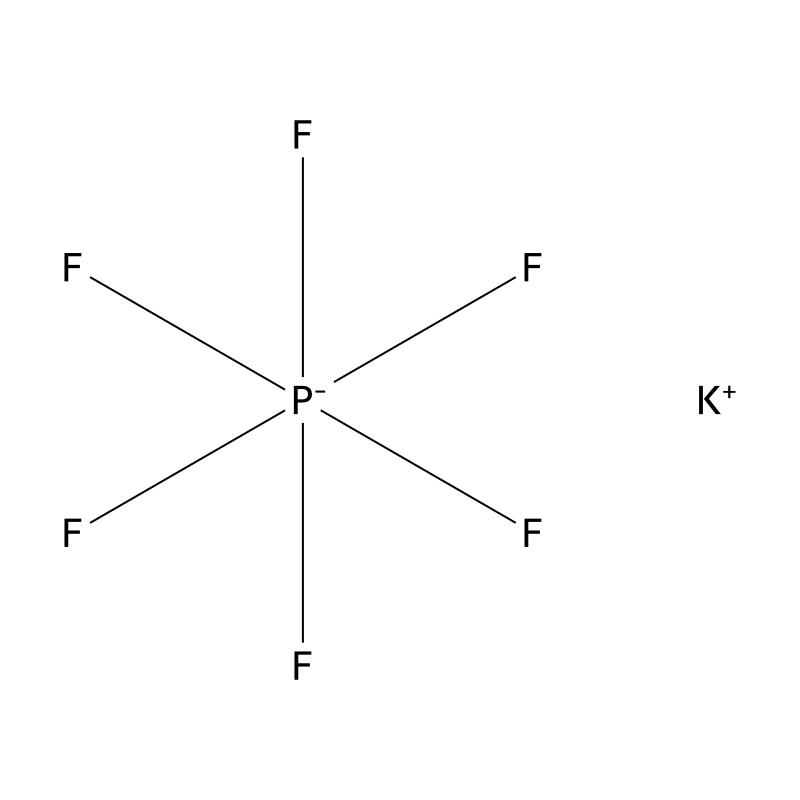

Potassium hexafluorophosphate is a chemical compound represented by the formula KPF₆. It appears as a colorless, crystalline salt that consists of potassium cations and hexafluorophosphate anions. This compound is known for its stability in various conditions, particularly in hot alkaline aqueous solutions, from which it can be recrystallized. The hexafluorophosphate anion is notable for being a non-coordinating anion, which imparts lipophilicity to its salts, making them less soluble compared to related compounds such as tetrafluoroborates .

- The reaction of phosphorus pentafluoride with metal fluorides (e.g., sodium, potassium, lithium) to form corresponding hexafluorophosphates:where M represents a metal ion such as sodium or potassium .

- The reaction of phosphorus pentachloride with metal chlorides and hydrogen fluoride:This reaction highlights the utility of potassium hexafluorophosphate in synthesizing other fluorinated compounds .

The synthesis of potassium hexafluorophosphate typically involves the reaction of phosphorus pentafluoride with potassium fluoride in a controlled environment. This reaction is exothermic and is often conducted in liquid hydrogen fluoride to ensure proper conditions for the formation of the salt. The process can be summarized as follows:

- Reactants: Phosphorus pentafluoride and potassium fluoride.

- Medium: Liquid hydrogen fluoride.

- Process: The reaction yields potassium hexafluorophosphate through the formation of stable ionic bonds between potassium ions and hexafluorophosphate anions .

Potassium hexafluorophosphate has diverse applications across various fields:

- Electrochemistry: It serves as an additive in solid polymer electrolytes to enhance ionic conductivities and mechanical properties, particularly in lithium metal batteries .

- Catalysis: It is utilized as a catalyst in cationic polymerization reactions and peptide coupling reactions, demonstrating its versatility in organic synthesis .

- Material Science: The compound is used in the production of advanced materials due to its unique ionic properties and stability under different conditions .

Research on interaction studies involving potassium hexafluorophosphate often focuses on its role as an electrolyte in battery technologies. Studies have shown that it can significantly influence the electrochemical stability and performance of solid polymer electrolytes when used in conjunction with lithium-based systems. These interactions are crucial for optimizing battery performance and longevity .

Potassium hexafluorophosphate can be compared with several similar compounds based on their chemical properties and applications. Here are some notable examples:

| Compound | Formula | Solubility | Unique Features |

|---|---|---|---|

| Sodium hexafluorophosphate | NaPF₆ | More soluble | Commonly used in aqueous solutions |

| Ammonium hexafluorophosphate | NH₄PF₆ | Soluble | Used in various biological applications |

| Lithium hexafluorophosphate | LiPF₆ | Moderately soluble | Important for lithium-ion battery technologies |

| Rubidium hexafluorophosphate | RbPF₆ | Less soluble | Similar ionic properties but lower solubility |

| Cesium hexafluorophosphate | CsPF₆ | Very low solubility | Used mainly in specialized applications |

Potassium hexafluorophosphate stands out due to its balance between solubility and stability, making it particularly suitable for high-performance applications in electrochemistry and materials science .

Phosphorus Pentachloride-Hydrofluoric Acid Reactions

The classical approach to synthesizing potassium hexafluorophosphate involves the reaction between phosphorus pentachloride, potassium chloride, and hydrofluoric acid. The reaction proceeds according to the following equation:

PCl₅ + KCl + 6 HF → KPF₆ + 6 HCl

This exothermic reaction is typically conducted in liquid hydrogen fluoride as the reaction medium. The process relies on the high reactivity of phosphorus pentachloride toward hydrofluoric acid, which facilitates the formation of the hexafluorophosphate anion. The reaction produces hydrogen chloride as a byproduct, which must be properly managed during the manufacturing process due to its corrosive and hazardous nature.

Alternative approaches using similar chemistry include the reaction of anhydrous hydrogen fluoride with phosphorus pentaoxide, followed by reaction with a potassium salt such as potassium fluoride or potassium hydroxide. However, this method presents significant challenges. The reaction between phosphorus pentaoxide and anhydrous hydrogen fluoride is notoriously violent and difficult to control on an industrial scale. Additionally, phosphorus pentaoxide is highly hygroscopic, making it challenging to handle and requiring stringent moisture-free conditions during processing.

Utilization of Phosphorus Oxychloride and Hydrofluoric Acid Systems

An alternative synthetic route employs phosphorus oxychloride (POCl₃) instead of phosphorus pentachloride. This approach offers certain advantages in terms of reaction control and safety, although phosphorus oxychloride itself presents significant handling challenges. POCl₃ is classified as fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic gases.

The reaction pathway typically involves the carefully controlled addition of phosphorus oxychloride to a solution containing a potassium source and hydrofluoric acid. The methodological approach similar to what has been developed for ammonium hexafluorophosphate can be adapted for potassium hexafluorophosphate synthesis. This involves dissolving the appropriate potassium compounds in anhydrous hydrogen fluoride, followed by the dropwise addition of phosphorus oxychloride under carefully controlled conditions.

This controlled addition approach significantly improves reaction safety compared to traditional methods, as it prevents the violent exothermic reactions associated with bulk mixing of reactive precursors. Temperature control is critical during this process, with most operations conducted at temperatures well below ambient to manage reaction kinetics and heat evolution.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 153 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 148 of 153 companies with hazard statement code(s):;

H314 (80.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (43.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant